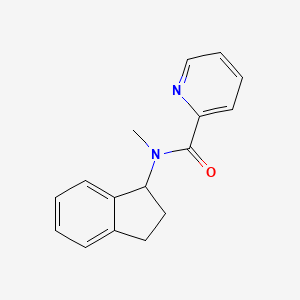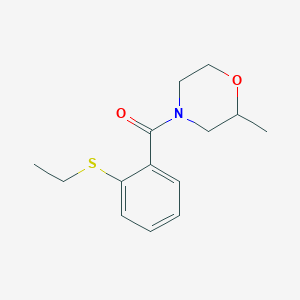
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as EPPMM, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. EPPMM has been studied for its ability to interact with various biological targets and its potential application in drug discovery.
Mecanismo De Acción
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in the regulation of gene expression, while PTPs play a role in cell signaling. Inhibition of these enzymes by (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can lead to changes in gene expression and cell signaling, which can ultimately affect cellular processes and lead to therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to induce cell death in cancer cells, inhibit inflammation, and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments, including its ability to interact with various biological targets and its potential application in drug discovery. However, (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone. One potential direction is the development of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the study of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone's interactions with other biological targets and its potential application in other areas of pharmacology. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone.
Métodos De Síntesis
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized using a multistep process that involves the reaction of 2-ethylsulfanylphenylboronic acid with 2-methylmorpholin-4-ylmethanone, followed by a palladium-catalyzed coupling reaction. The resulting product is purified using column chromatography to obtain pure (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone.
Aplicaciones Científicas De Investigación
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential application in drug discovery, particularly in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to interact with various biological targets, including enzymes and receptors, which makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-18-13-7-5-4-6-12(13)14(16)15-8-9-17-11(2)10-15/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVQSJGIPZWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


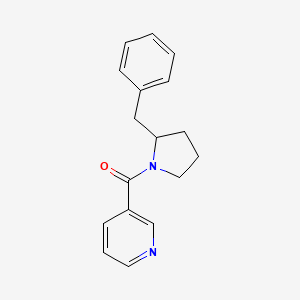
![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)

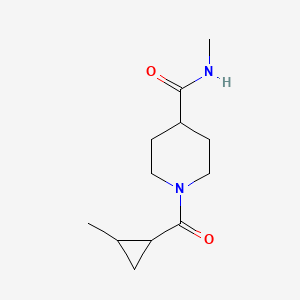
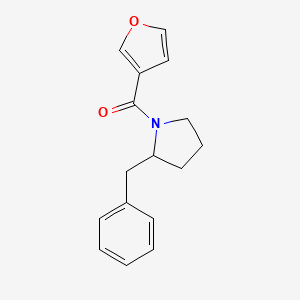
![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)
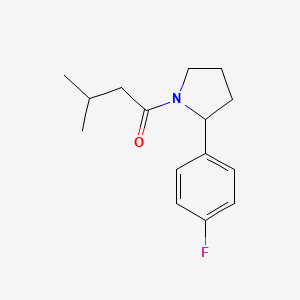
![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)

